molecular formula C23H25N3O3S2 B2704668 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-32-9

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2704668
CAS No.: 393838-32-9
M. Wt: 455.59
InChI Key: MZCTWXWTCXBHBM-UHFFFAOYSA-N
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Description

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a benzamide derivative featuring a tetrahydrobenzo[b]thiophen core substituted with a cyano group at position 3 and a methyl group at position 5. The benzamide moiety at position 2 is further functionalized with a 4-(N,N-diallylsulfamoyl) group. Below, we compare its structural, synthetic, and physicochemical properties with closely related analogs.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-4-12-26(13-5-2)31(28,29)18-9-7-17(8-10-18)22(27)25-23-20(15-24)19-11-6-16(3)14-21(19)30-23/h4-5,7-10,16H,1-2,6,11-14H2,3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCTWXWTCXBHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene and 4-aminobenzamide.

    Step 1 Formation of Intermediate: The 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene is reacted with a suitable electrophile to introduce the benzamide group.

    Step 2 Sulfamoylation: The intermediate is then subjected to sulfamoylation using N,N-diallylsulfamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced thiophene derivatives.

    Substitution: Various substituted benzamides or thiophenes depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes due to its structural complexity.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

Medicine

    Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Industry

    Polymer Science: Used in the synthesis of novel polymers with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyano and sulfamoyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Tetrahydrobenzo[b]thiophen Derivatives

The tetrahydrobenzo[b]thiophen scaffold is a recurring motif in several compounds:

  • Target Compound: The 3-cyano and 6-methyl substituents enhance electronic and steric properties, while the 4-(N,N-diallylsulfamoyl)benzamide group introduces sulfonamide functionality with diallyl side chains .
  • N-(3-Cyano-6-phenyl-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Features an acetamide group instead of benzamide, with a phenyl substituent at position 6. The absence of sulfamoyl groups reduces polarity compared to the target compound .
  • 4-(Tert-butyl)-N-(3-cyano-6-methyl-tetrahydrobenzo[b]thiophen-2-yl)benzamide: Substitutes the sulfamoyl group with a tert-butyl moiety, significantly altering hydrophobicity and steric bulk .
Table 1: Structural Variations in Tetrahydrobenzo[b]thiophen Derivatives
Compound Name R₁ (Position 3) R₂ (Position 6) Benzamide Substituent Key Functional Group
Target Compound Cyano Methyl 4-(N,N-diallylsulfamoyl) Sulfamoyl with diallyl
N-(3-Cyano-6-phenyl-... acetamide Cyano Phenyl Acetamide Carbonyl (non-sulfonamide)
4-(Tert-butyl)-N-(3-cyano-6-methyl-...) Cyano Methyl 4-(Tert-butyl)benzamide tert-Butyl

Comparison with Related Syntheses

  • N-(3-Benzoyl-tetrahydrobenzo[b]thiophen-2-yl)benzamides : Synthesized via Friedel-Crafts acylation and subsequent functionalization. Substituents on the benzamide ring are varied post-cyclization.
  • 2-(Benzo[b]thiophen-2-yl)-N-(tert-butyl)benzamides : Employ Rhodium-catalyzed C–H functionalization, achieving yields of 75–82%. This contrasts with the target compound’s likely stepwise cyclization and sulfonation.

Physicochemical and Spectral Properties

IR and NMR Spectral Features

  • Target Compound: Expected IR peaks include νC≡N (~2200 cm⁻¹), νS=O (~1350 cm⁻¹), and νC=O (~1680 cm⁻¹). The absence of νS-H (~2500–2600 cm⁻¹) confirms the sulfamoyl group’s non-thiol tautomer, as seen in similar sulfonamides .
  • N-(3-Benzoyl-...benzamides : Exhibit νC=O at ~1660 cm⁻¹, with substituent-dependent shifts. For example, electron-withdrawing groups (e.g., Cl, Br) lower νC=O frequencies.

Melting Points and Solubility

  • Target Compound: No explicit data, but analogs like N-(3-cyano-6-phenyl-...) acetamide melt at 234–235°C . The sulfamoyl group may increase solubility in polar solvents compared to tert-butyl derivatives .
  • 4-(Tert-butyl)-...benzamide : Higher hydrophobicity likely reduces aqueous solubility relative to the target compound.

Supramolecular and Aggregation Behavior

highlights that substituents on benzamide derivatives influence crystal packing. For example:

  • Halogenated Derivatives : Engage in halogen bonding, leading to dense crystal lattices.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core with a cyano group and a sulfamoyl moiety. Its molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S with a molecular weight of approximately 378.47 g/mol. The compound's structural complexity contributes to its varied biological activities.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of Jun N-terminal kinases (JNK2 and JNK3), which are involved in cell proliferation and survival pathways. Potent inhibitory activity was noted with IC50 values around 0.2 µM for JNK3 .
  • Antitumor Activity : In vitro studies have demonstrated significant antitumor effects against various human cancer cell lines, including:
    • Breast Adenocarcinoma (MCF-7)
    • Non-Small Cell Lung Cancer (NCI-H460)
    • CNS Cancer (SF-268)
    The compound's mechanism may involve the induction of apoptosis and the inhibition of cancer cell proliferation through selective targeting of specific signaling pathways related to tumor growth .
  • Anti-inflammatory Properties : Molecular docking studies suggest that this compound acts as a selective inhibitor of lipoxygenase enzymes while exhibiting weak binding to cyclooxygenase enzymes. This selectivity may lead to reduced side effects compared to traditional anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Antitumor Effects : A study published in Cancer Research evaluated the compound's effects on breast cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers .
  • Inflammation Model Studies : In an experimental model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/Cell LineIC50/EC50 ValuesNotes
Kinase InhibitionJNK2/JNK3~0.2 µMPotent selective inhibition
Antitumor ActivityMCF-71.5 µMInduces apoptosis
Antitumor ActivityNCI-H4601.8 µMSignificant reduction in cell viability
Anti-inflammatoryLipoxygenaseNot specifiedSelective inhibition

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